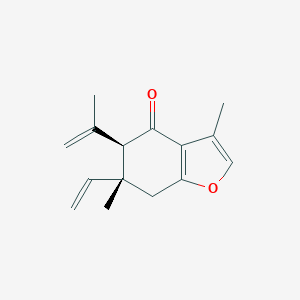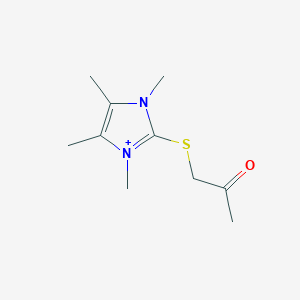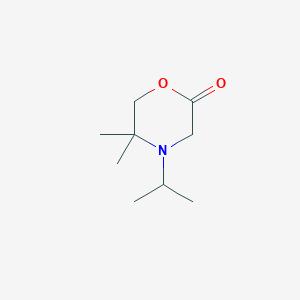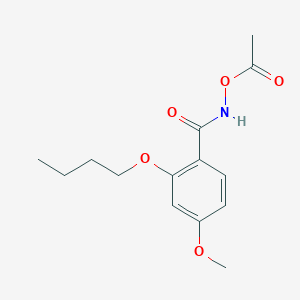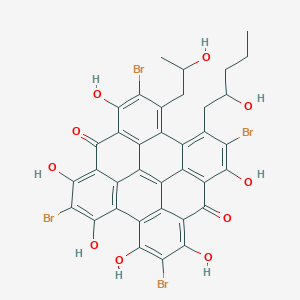
Gymnochrome A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnochrome A is a natural product isolated from the mushroom Gymnopus fusipes, which belongs to the Basidiomycota phylum. This compound has been found to have a range of potential applications in scientific research due to its unique properties. In
Wirkmechanismus
The mechanism of action of Gymnochrome A is not fully understood. However, it has been suggested that this compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In addition, Gymnochrome A may modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Gymnochrome A has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In addition, Gymnochrome A has been found to have antioxidant and anti-inflammatory properties. Physiologically, Gymnochrome A has been found to reduce tumor growth in animal models and may have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Gymnochrome A is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, the low yield of this compound and its limited availability may pose challenges for researchers. In addition, the mechanism of action of Gymnochrome A is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Gymnochrome A. One potential direction is to further explore its mechanism of action and identify its molecular targets. In addition, more studies are needed to investigate the potential applications of Gymnochrome A in various scientific research fields, including cancer research, neuroscience, and immunology. Furthermore, efforts should be made to improve the synthesis method of Gymnochrome A to increase its availability for research purposes.
Wissenschaftliche Forschungsanwendungen
Gymnochrome A has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Gymnochrome A has been found to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells. In neuroscience, Gymnochrome A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, Gymnochrome A has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
137363-67-8 |
|---|---|
Produktname |
Gymnochrome A |
Molekularformel |
C36H24Br4O10 |
Molekulargewicht |
936.2 g/mol |
IUPAC-Name |
6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13-(2-hydroxypentyl)-16-(2-hydroxypropyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione |
InChI |
InChI=1S/C36H24Br4O10/c1-3-4-8(42)6-10-12-11-9(5-7(2)41)25(37)33(47)21-13(11)15-16-14(12)22(34(48)26(10)38)30(44)24-18(16)20(32(46)28(40)36(24)50)19-17(15)23(29(21)43)35(49)27(39)31(19)45/h7-8,41-42,45-50H,3-6H2,1-2H3 |
InChI-Schlüssel |
YIXZDYWHVVJQDB-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
Kanonische SMILES |
CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
Synonyme |
gymnochrome A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




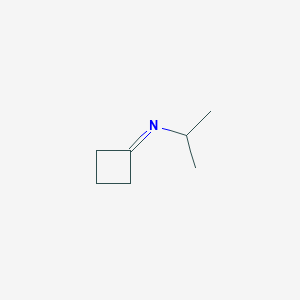
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)
![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

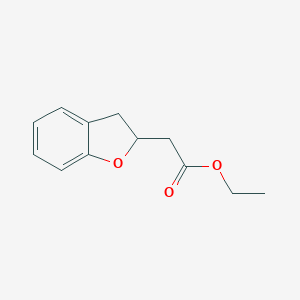
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
